molecular formula C10H14BrN3O2S B1399442 2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine CAS No. 1316224-01-7

2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine

Cat. No. B1399442
CAS RN: 1316224-01-7
M. Wt: 320.21 g/mol
InChI Key: CYNPYQIEECLADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine” is a heterocyclic organic compound . It has the molecular formula C10H14BrN3O2S and an average mass of 320.206 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring substituted with a bromine atom and a (1-(methylsulfonyl)piperidin-4-yl) group .

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs) The compound is also studied in the context of electronic and photophysical properties, particularly in the synthesis of heteroleptic cyclometalated iridium(III) complexes. Such complexes, involving ligands like 2-(1 H-tetrazol-5-yl)pyrazine, are pivotal for developing OLEDs due to their emission color tuning properties, which can range from blue-green to red depending on the ligand used (Stagni et al., 2008).

Biological Applications

Antimicrobial Properties The synthesis of novel heterocyclic compounds using a sulfonamido moiety, akin to the core structure of 2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, has shown promising results as antibacterial agents. The compounds were synthesized using various active methylene compounds and were found to exhibit significant antibacterial activity, highlighting their potential use as therapeutic agents (Azab, Youssef, & El-Bordany, 2013).

Pesticidal Activities The compound and its analogs have been explored for their pesticidal properties. Novel anthranilic diamide derivatives containing motifs similar to this compound were synthesized and exhibited modest insecticidal and fungicidal activities, marking them as potential candidates in agricultural applications (Liu et al., 2018).

properties

IUPAC Name

2-bromo-5-(1-methylsulfonylpiperidin-4-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2S/c1-17(15,16)14-4-2-8(3-5-14)9-6-13-10(11)7-12-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNPYQIEECLADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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